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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzamide

CAS No.: 609783-45-1

Cat. No.: B3029282 Get Quote

CAS: 7465-44-3 | Formula:

| MW: 154.14 g/mol

Executive Summary & Structural Logic
In medicinal chemistry, the 2-fluoro-4-aminobenzamide scaffold is prized for its ability to lock

molecular conformation via intramolecular hydrogen bonding (between the amide proton and

the ortho-fluorine) and its metabolic stability compared to non-fluorinated analogs.[1]

When characterizing this molecule, the primary challenge is distinguishing it from its

regioisomers (e.g., 2-amino-4-fluorobenzamide) and quantifying the electronic influence of the

fluorine atom on the aromatic system. This guide details the spectral fingerprints required for

absolute structural confirmation.

Structural Pharmacophore[2]
Core: Benzene ring substituted at 1, 2, and 4 positions.

Electronic Push-Pull: The electron-donating amine (

) at C4 competes with the electron-withdrawing fluorine at C2 and the amide (

) at C1.[1]
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Key Diagnostic Feature: The

nucleus acts as a "spy," splitting both proton and carbon signals, which provides
unambiguous connectivity data.

Mass Spectrometry (MS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode (

).

Ionization Logic
The aniline nitrogen is the most basic site, but in ESI conditions, protonation often occurs on

the amide oxygen or the aniline nitrogen depending on solvent pH. The molecular ion is stable.

[1][2]

Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows a predictable degradation

pathway useful for confirming the amide functionality.

m/z (Observed) Ion Type Fragment Structure Mechanism

155.15 Parent Ion
Protonation of

precursor.[1]

138.1 Acylium Ion

Loss of ammonia from

the primary amide

(characteristic of

benzamides).[1]

110.1 Phenyl Cation

Subsequent loss of

carbon monoxide

(carbonyl extraction).

[1]

83.1 Ring Frag. Fluorinated fragment

Ring

opening/degradation.

[1]
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Vibrational Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is dominated by the interplay between the two nitrogen-containing groups.[1]

The fluorine atom introduces a strong stretch in the fingerprint region.

Diagnostic Absorption Bands[3]

Functional Group
Wavenumber (

)
Intensity

Assignment &
Notes

Primary Amine (

)
3450 – 3350 Medium

Asymmetric/Symmetri

c stretching.[1] Often

appears as a

"doublet" spike.[1][3]

Primary Amide (

)
3300 – 3180 Strong/Broad

Overlaps with amine;

broadness indicates

H-bonding.[1]

Amide I 1680 – 1650 Strong

stretch. Lowered

frequency due to

conjugation with the

ring.

Amide II 1620 – 1590 Medium bending.[1]

Aromatic 1600, 1500 Variable
Ring breathing

modes.

Aryl Fluoride (

)
1250 – 1150 Strong

stretching.[1] Critical

for confirming

fluorination.

Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher.[4][5][6][7] Solvent: DMSO-
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is mandatory.[1] Reasoning: Chloroform (

) often causes amide protons to broaden into the baseline or exchange too rapidly. DMSO
stabilizes the amide rotamers and provides distinct signals for the amide

protons.

NMR (Proton)
The aromatic region (6.0 – 8.0 ppm) shows a specific splitting pattern driven by

coupling (

is 100% abundant, spin 1/2).
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Proton
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Structural
Assignment

Amide 7.40 – 7.60 Broad Singlet -

Amide proton

anti to carbonyl

oxygen.[1]

H-6 7.50 – 7.60 dd or t ,

Ortho to

Carbonyl.[1]

Deshielded by

.

Amide 7.00 – 7.20 Broad Singlet -

Amide proton

syn to carbonyl

oxygen.[1]

H-5 6.35 – 6.45 dd ,

Ortho to Amine.

[1] Shielded by

.[1]

H-3 6.25 – 6.35 dd ,

Diagnostic

Signal. Ortho to

Fluorine (large

coupling) and

Ortho to Amine

(shielded).[1]

Amine 5.80 – 6.00 Broad Singlet -

Aniline protons.

[1] Distinctly

upfield from

amide protons.[1]

NMR (Carbon)
Senior Scientist Note: In non-fluorinated compounds, you look for singlets. Here, the Fluorine

atom splits every carbon signal in the ring. The coupling constant magnitude (

) tells you the distance from the fluorine.
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Carbon
Shift (

ppm)
Multiplicity (Hz) Assignment

C-1 (

)
165.0 – 168.0 Doublet Amide Carbonyl.

C-2 (C-F) 160.0 – 164.0 Doublet

Ipso Carbon.

Massive splitting

confirms C-F

bond.[1][8]

C-4 (C-N) 152.0 – 155.0 Doublet Ipso to Amine.

C-6 130.0 – 133.0 Doublet Meta to Fluorine.

C-1 (Ring) 108.0 – 112.0 Doublet Ipso to Carbonyl.

C-5 108.0 – 110.0 Doublet

Para to Fluorine

(small coupling).

[1]

C-3 98.0 – 102.0 Doublet

Ortho to

Fluorine.[1]

Highly shielded

by ortho-amine.

[1]

Experimental Workflow & Quality Control
The following diagram outlines the standard workflow for synthesizing and validating this

intermediate in a drug discovery context.

Precursor
(4-Nitro-2-fluorobenzamide)

Reduction
(H2, Pd/C or Fe/NH4Cl)

 Hydrogenation Crude Product
(Mixture)

 Workup Purification
(Recrystallization from EtOH)

 Isolate Analytical Validation
(NMR, LC-MS, IR)

 Sample

 QC Fail (Purity <98%)

Release for
API Synthesis

 QC Pass

Click to download full resolution via product page
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Figure 1: Synthetic and analytical workflow for the production of pharmaceutical-grade 4-
amino-2-fluorobenzamide.

Protocol: NMR Sample Preparation
To ensure the spectra match the data above, follow this strict protocol:

Mass: Weigh 5–10 mg of the solid sample.

Solvent: Use 0.6 mL of DMSO-

(99.9% D).[1] Do not use

as the amide protons will not integrate correctly.

Vessel: Use a clean, dry 5mm NMR tube.[1]

Acquisition:

Set relaxation delay (

) to

seconds to allow full relaxation of aromatic protons.

Set temperature to 298 K (

).

Quality Control: Impurity Profiling
In a drug development setting, purity is paramount. The most common impurity is the

regioisomer (2-amino-4-fluorobenzamide), which can form if the starting material (nitro-benzoic

acid) was impure.[1]

Differentiation Strategy:

Target (4-Amino-2-fluoro): H-3 appears as a doublet of doublets at ~6.3 ppm with a large

coupling (
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Hz) because it is ortho to the fluorine.[1]

Impurity (2-Amino-4-fluoro): The proton ortho to the fluorine is H-3 as well, but the chemical

environment is different.[1] The most distinct shift is H-6 (next to carbonyl).[1] In the impurity,

H-6 is meta to the fluorine (small coupling). In the target, H-6 is meta to the fluorine.

Definitive Check: Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

NMR.[3][4][6][7][9] The Carbonyl carbon (C-1) in the target has a noticeable coupling to F (

Hz).[1] In the 2-amino-4-fluoro isomer, the distance is greater (4 bonds), so the coupling on
the carbonyl carbon is negligible or zero.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.acdlabs.com/blog/how-do-i-know-1/
https://www.westmont.edu/sites/default/files/2023-10/Allison%20Predecki%20final.pdf
https://www.researchgate.net/figure/c-1-H-NMR-500-MHz-DMSO-d6-of-4-methylbenzamide-Scheme-2-2h_fig6_313603816
https://www.rsc.org/suppdata/c5/ra/c5ra17731f/c5ra17731f1.pdf
https://www.rsc.org/suppdata/c8/cc/c8cc08533a/c8cc08533a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-fluoro-N-methylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-fluoro-N-methylbenzamide
https://magritek.com/2014/07/30/simultaneous-proton-and-fluorine-decoupled-13c-nmr/
https://www.benchchem.com/product/b3029282#4-amino-2-fluorobenzamide-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b3029282#4-amino-2-fluorobenzamide-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b3029282#4-amino-2-fluorobenzamide-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b3029282#4-amino-2-fluorobenzamide-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

